9,9-Dimethyl-8-oxodecanoic acid is a metabolite of the drug CI-976 (2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide), a potent inhibitor of acyl coenzyme A: cholesterol acyltransferase (ACAT). [] It is formed through the ω-oxidation and β-oxidation metabolic pathways of CI-976. [] 9,9-Dimethyl-8-oxodecanoic acid is a chain-shortened derivative of CI-976, specifically a 6-carbon metabolite. []
9,9-Dimethyl-8-oxodecanoic acid is a chemical compound with the molecular formula and a molecular weight of 214.3 g/mol. It is classified under carboxylic acids and is recognized for its potential applications in various scientific fields. This compound is primarily used in industrial settings and has been studied for its biological activities, particularly in relation to cancer research.
9,9-Dimethyl-8-oxodecanoic acid falls under the category of fatty acids due to its long carbon chain structure. It is specifically a derivative of decanoic acid, modified to include an oxo group at the eighth position and two methyl groups at the ninth position.
The synthesis of 9,9-Dimethyl-8-oxodecanoic acid typically involves the oxidation of 9,9-Dimethyl-decanoic acid. This can be achieved through various methods, including the use of oxidizing agents such as potassium permanganate or chromic acid. The reaction conditions need to be carefully controlled to ensure the formation of the desired oxo group without over-oxidation.
The molecular structure of 9,9-Dimethyl-8-oxodecanoic acid features a straight-chain fatty acid backbone with two methyl groups attached to the ninth carbon and a ketone functional group at the eighth carbon.
9,9-Dimethyl-8-oxodecanoic acid can participate in various chemical reactions typical of carboxylic acids and ketones:
The reactivity of this compound is influenced by its functional groups:
9,9-Dimethyl-8-oxodecanoic acid has potential applications in:
The incorporation of 9,9-dimethyl-8-oxodecanoic acid into macrocyclic frameworks confers several strategically valuable properties essential for biological activity and drug-likeness:
Zinc Chelation Capacity: The β-keto acid moiety exhibits exceptional metal-chelating capabilities through a bidentate coordination mechanism. The ketone oxygen and deprotonated carboxylate form optimal geometric alignment with zinc ions in enzyme active sites, particularly HDACs. This binding is fundamental to the inhibitory activity of natural products like apicidin and synthetic analogs. Structural analyses confirm that the geminal dimethyl groups enforce conformational rigidity that preorganizes the ZBG for optimal enzyme interaction, enhancing binding affinity compared to linear analogs [1] [6].
Hydrophobic Interface Optimization: The branched C9 dimethyl groups and aliphatic chain create an extended hydrophobic surface that complements the topology of enzyme access channels. In HDAC inhibition, this hydrophobic extension interacts with the tubular access channel rim region, contributing significantly to isoform selectivity. Modifications to this region directly impact cellular permeability and target engagement, as evidenced by comparative studies of macrocycles containing variations of the Aoda side chain [1] [3].
Conformational Preorganization: Integration of 9,9-dimethyl-8-oxodecanoic acid into cyclic tetrapeptide scaffolds like apicidin significantly reduces conformational flexibility compared to linear peptides. This entropic advantage enhances binding affinity while providing resistance to proteolytic degradation. Nuclear magnetic resonance (NMR) studies of apicidin analogs reveal that the Aoda unit stabilizes specific backbone conformations essential for presenting the zinc-binding group and hydrophobic elements in the proper spatial orientation for target binding [1] [3].
Structure-Activity Relationship (SAR) Insights: Systematic modifications of the Aoda unit have revealed profound SAR effects. For instance, shortening the aliphatic chain or replacing the dimethyl groups with smaller substituents significantly reduces HDAC inhibitory potency. Conversely, modifications that preserve the branched hydrophobic terminus while introducing stereochemical complexity have yielded analogs with improved selectivity profiles. Hybrid macrocycles incorporating peptoid residues alongside the Aoda unit demonstrate that this acid retains its functional role even within highly modified scaffolds, underscoring its versatility in drug design [1] [6].
Table 1: Key Macrocyclic HDAC Inhibitors Featuring the 9,9-Dimethyl-8-oxodecanoic Acid Motif
Compound | Structural Features | Biological Activity (HDAC Inhibition) | Design Significance |
---|---|---|---|
Apicidin | Cyclic tetrapeptide with L-Aoda unit | Class I HDACs (IC₅₀: 11-750 nM) | Natural product prototype; establishes ZBG functionality |
Largazole (Prodrug) | Macrocyclic depsipeptide with thiol-based ZBG | Class I HDACs (IC₅₀: ~50 nM for active metabolite) | Demonstrates alternative ZBGs but similar hydrophobic cap |
Synthetic Hybrid 10 | Cyclic peptoid-peptide hybrid with Aoda derivative | HDAC1 (IC₅₀: 200 nM); HDAC6 (>10,000 nM) | Validates Aoda function in artificial scaffolds; achieves selectivity |
Compound 9 | Apicidin analog with arginine substitution | HDAC1 (IC₅₀: 180 nM); HDAC8 (IC₅₀: 750 nM) | Illustrates synergistic action with cationic residues |
The discovery and development of 9,9-dimethyl-8-oxodecanoic acid as a privileged building block exemplify the evolution from natural product identification to rational drug design:
Natural Product Origins: The significance of this structural motif emerged with the isolation and characterization of apicidin (a cyclic tetrapeptide from Fusarium species) in the 1990s. Apicidin contains the non-proteinogenic amino acid L-2-amino-8-oxo-9,10-epoxydecanoic acid, which undergoes metabolic processing to reveal the bioactive 9,9-dimethyl-8-oxodecanoic acid moiety. This natural product demonstrated potent antiprotozoal activity through HDAC inhibition, drawing immediate interest from medicinal chemists. Early mechanistic studies established that the β-keto acid functionality was indispensable for zinc-dependent enzyme inhibition, while the hydrophobic extension contributed to cell permeability and isoform selectivity [1] [3].
From Extraction to Synthesis: The limited natural availability of apicidin prompted the development of total synthetic routes to access both the natural product and analogs. Synthetic challenges centered on the stereoselective incorporation of the Aoda unit and macrocyclization strategies. Breakthroughs in solid-phase peptide synthesis (SPPS) and novel coupling reagents like HATU ([dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium hexafluoro phosphate) enabled efficient assembly of apicidin analogs. These synthetic advances revealed that the geminal dimethyl groups could be retained or strategically modified without losing zinc-binding capability, opening avenues for intellectual property development around novel analogs [1] [6].
Rational Design Evolution: The discovery that simplified Aoda analogs retained biological activity catalyzed a shift toward structure-based drug design. Researchers recognized that this acid could serve as a replacement for more complex zinc-binding groups like hydroxamates (vorinostat) or thiols (romidepsin). Computational modeling of HDAC active sites confirmed that the branched aliphatic chain optimally occupied the hydrophobic channel while the β-keto acid coordinated zinc with minimal entropic penalty. This understanding facilitated the creation of hybrid molecules where the Aoda unit was integrated into structurally diverse scaffolds, including peptoids and β-peptides, demonstrating its versatility beyond natural peptide frameworks [1] [3] [6].
Bioisosteric Innovations: Contemporary research explores structural mimics of the Aoda unit to address metabolic vulnerabilities while retaining pharmacological activity. Notable examples include heterocyclic bioisosteres where the β-keto acid is replaced by 1,2,4-oxadiazole or 1,3,4-oxadiazole rings, which maintain similar electronic properties and zinc coordination capacity. These innovations draw inspiration from historical successes in natural product optimization, such as the evolution of salicin to aspirin, demonstrating how subtle modifications to complex natural scaffolds can yield improved therapeutic agents [5] [7].
Table 2: Evolution of 9,9-Dimethyl-8-oxodecanoic Acid in Drug Discovery Milestones
Time Period | Key Development | Impact on Drug Discovery |
---|---|---|
1990s | Isolation of apicidin from Fusarium spp. | Identified novel HDAC inhibitor with unique ZBG |
Late 1990s | Structural elucidation and mode of action studies | Established essential role of β-keto acid moiety |
Early 2000s | Total synthesis of apicidin and first-generation analogs | Enabled SAR exploration and scaffold modification |
Mid 2000s | Hybrid macrocycles incorporating peptoid residues | Demonstrated scaffold flexibility beyond natural templates |
2010-Present | Bioisosteric replacements (oxadiazoles, heterocycles) | Addressed metabolic liabilities while retaining activity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1